Cas no 2227198-95-8 ((1S,3R)-3-methoxycyclopentanamine;hydrochloride)

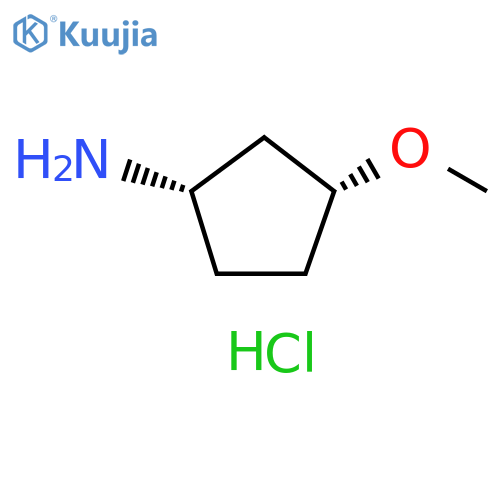

2227198-95-8 structure

商品名:(1S,3R)-3-methoxycyclopentanamine;hydrochloride

(1S,3R)-3-methoxycyclopentanamine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Cyclopentanamine, 3-methoxy-, hydrochloride (1:1), (1S,3R)-

- cis-3-Methoxycyclopentanamine hydrochloride

- (1S,3R)-3-METHOXYCYCLOPENTANAMINE HYDROCHLORIDE

- F90087

- CIS-3-METHOXYCYCLOPENTAN-1-AMINEHCL

- PS-20654

- (1S,3R)-3-methoxycyclopentan-1-amine;hydrochloride

- CIS-3-METHOXYCYCLOPENTAN-1-AMINE HCL

- (1S,3R)-3-methoxycyclopentanamine;hydrochloride

- MFCD31617925

- SCHEMBL22552467

- cis-3-methoxycyclopentanamine;hydrochloride

- (1S,3R)-3-Methoxycyclopentanamine HCl

- 2227198-95-8

- EN300-7430560

- (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride

-

- インチ: 1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1

- InChIKey: OYCZONWJWLKAEF-RIHPBJNCSA-N

- ほほえんだ: O([C@@H]1CC[C@H](N)C1)C.Cl

計算された属性

- せいみつぶんしりょう: 151.0763918g/mol

- どういたいしつりょう: 151.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 74.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

(1S,3R)-3-methoxycyclopentanamine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7430560-2.5g |

(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride |

2227198-95-8 | 95.0% | 2.5g |

$1903.0 | 2025-03-11 | |

| Enamine | EN300-7430560-10.0g |

(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride |

2227198-95-8 | 95.0% | 10.0g |

$4176.0 | 2025-03-11 | |

| Enamine | EN300-7430560-0.05g |

(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride |

2227198-95-8 | 95.0% | 0.05g |

$226.0 | 2025-03-11 | |

| eNovation Chemicals LLC | Y1210713-1G |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97% | 1g |

$640 | 2024-07-21 | |

| Aaron | AR0223GF-250mg |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97% | 250mg |

$259.00 | 2025-02-13 | |

| 1PlusChem | 1P022383-1g |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97.00% | 1g |

$824.00 | 2023-12-18 | |

| Aaron | AR0223GF-500mg |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97% | 500mg |

$429.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1210713-10g |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97% | 10g |

$4965 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1210713-100mg |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97% | 100mg |

$145 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1210713-5G |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride |

2227198-95-8 | 97% | 5g |

$2980 | 2024-07-21 |

(1S,3R)-3-methoxycyclopentanamine;hydrochloride 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2227198-95-8 ((1S,3R)-3-methoxycyclopentanamine;hydrochloride) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量